A Comprehensive Technical Guide to Determining the Solubility of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in Organic Solvents
A Comprehensive Technical Guide to Determining the Solubility of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-3-(ethoxymethyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental component in a multitude of pharmaceutical compounds, exhibiting a wide array of biological activities. Given the prevalence of pyrazole-containing molecules in drug discovery, a thorough understanding of their physicochemical properties is paramount for the development of safe and effective therapeutics.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.
For 1-butyl-3-(ethoxymethyl)-1H-pyrazole, its solubility in a given organic solvent will be influenced by:
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Polarity: The pyrazole ring itself possesses some polarity due to the presence of nitrogen atoms. The ethoxymethyl group also contributes to the molecule's polarity. The butyl group, however, is nonpolar. The overall polarity of the molecule will determine its affinity for polar or nonpolar solvents.
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Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The oxygen atom in the ethoxymethyl group can also accept hydrogen bonds. The ability to form hydrogen bonds with solvent molecules can significantly enhance solubility.
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Molecular Size and Shape: Larger molecules may have more difficulty fitting into the solvent lattice, which can decrease solubility.
A general expectation for 1-butyl-3-(ethoxymethyl)-1H-pyrazole, based on its structure, is that it will exhibit moderate solubility in a range of organic solvents. Its butyl and ethoxymethyl groups contribute to both hydrophobic and hydrophilic character, respectively.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Protocol for Shake-Flask Solubility Determination
1. Materials and Equipment:
- 1-butyl-3-(ethoxymethyl)-1H-pyrazole (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Experimental Procedure:
Visualizing the Shake-Flask Workflow
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the accurate quantification of the dissolved 1-butyl-3-(ethoxymethyl)-1H-pyrazole in the solvent samples.[2][3]
Protocol for RP-HPLC Analysis
1. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio should be optimized to achieve good peak shape and retention time. An isocratic elution is often sufficient for single-analyte quantification.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The λmax should be determined by running a UV scan of a standard solution.
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.
2. Preparation of Standard Solutions and Calibration Curve:
- Prepare a stock solution of 1-butyl-3-(ethoxymethyl)-1H-pyrazole of a known concentration in the mobile phase.
- Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The linearity of the method should be confirmed by a correlation coefficient (R²) close to 1.0.
3. Sample Analysis:
- Inject the diluted samples obtained from the shake-flask experiment into the HPLC system.
- Record the peak area for each sample.
Visualizing the Analytical Workflow
Caption: Workflow for quantification using RP-HPLC.
Data Analysis and Reporting
The concentration of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in the diluted samples can be determined from the linear regression equation of the calibration curve. The solubility (S) is then calculated by taking into account the dilution factor:
S = C_measured × Dilution Factor
Where:
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S is the solubility of the compound in the solvent (e.g., in mg/mL or mol/L).
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C_measured is the concentration of the compound in the diluted sample as determined from the calibration curve.
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Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
The results should be reported as the mean solubility ± standard deviation from at least three replicate experiments for each solvent at a specified temperature.
Thermodynamic Modeling of Solubility Data
For a more in-depth analysis, especially for studies conducted at various temperatures, thermodynamic models can be used to correlate the experimental solubility data.[4][5] The van't Hoff and the modified Apelblat equations are commonly used for this purpose. These models can provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in organic solvents. By following the detailed protocols for the shake-flask method and RP-HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the preclinical and formulation development of this and other promising pyrazole-based compounds. The principles and methodologies outlined here are broadly applicable to the characterization of the solubility of a wide range of organic molecules in various solvent systems.
References
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024).
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]
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- Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). BenchChem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024).
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Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. (2023).
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized W
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
- A thermodynamic approach for correlating the solubility of drug compounds in supercritical CO2 based on Peng–Robinson and Soave–Redlich–Kwong equations of state coupled with van der Waals mixing rules. (2019). Journal of the Serbian Chemical Society.
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